1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-[(4-methoxythian-4-yl)methyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-20-16(7-11-22-12-8-16)13-18-15(19)17-9-10-21-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYVSYKLVJTDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(2-phenoxyethyl)urea, also known as MT-45, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of analgesic properties. Originally synthesized in the 1970s, this compound was part of an effort to develop new analgesics with reduced addiction potential and respiratory depression risks. This article explores the biological activity of MT-45, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of MT-45 is C16H24N2O2S, with a molecular weight of 308.44 g/mol. The compound features a urea functional group and a tetrahydrothiopyran ring, which may contribute to its unique pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C16H24N2O2S |
| Molecular Weight | 308.44 g/mol |
| Melting Point | 150-156 °C |
| Solubility | Soluble in methanol, ethanol; insoluble in water |
Analgesic Properties
MT-45 has been studied for its analgesic effects, showing significant potency comparable to traditional opioids. Research indicates that it acts on opioid receptors in the central nervous system, providing pain relief without the severe side effects typically associated with other opioids.
The mechanism by which MT-45 exerts its analgesic effects is primarily through modulation of the mu-opioid receptor (MOR). This interaction leads to inhibition of pain pathways and alters the perception of pain. Experimental studies demonstrate that MT-45 can induce analgesia in animal models through both central and peripheral mechanisms.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on mice demonstrated that administration of MT-45 resulted in a significant reduction in pain response compared to control groups. The effective dose (ED50) was found to be lower than that of morphine, suggesting a potentially safer profile for pain management.
- Comparative Analysis : In comparative studies against other urea derivatives, MT-45 exhibited broader analgesic activity with fewer side effects related to respiratory depression. This was attributed to its unique structural features which enhance receptor binding affinity while minimizing adverse effects.
- Toxicity Profile : While MT-45 shows promise as an analgesic agent, studies have indicated potential toxicity at higher doses. Long-term exposure has been linked to liver enzyme elevation in animal models, necessitating further investigation into its safety profile.
Pharmacological Applications
MT-45's pharmacological profile suggests several potential applications:
- Pain Management : Given its potent analgesic properties, MT-45 could be developed as an alternative to traditional opioids for chronic pain management.
- Research Tool : Its unique mechanism of action makes it a valuable compound for studying opioid receptor dynamics and pain pathways.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The thiopyran core in the target compound and introduces sulfur, which increases lipophilicity (higher XlogP) compared to oxygen-based pyran analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
